molecular formula C7H9BrClN3O B6270934 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride CAS No. 2624142-13-6

3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B6270934
CAS No.: 2624142-13-6
M. Wt: 266.5
InChI Key:
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Description

3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C7H9BrClN3O It is characterized by the presence of a bromopyrazine moiety attached to an oxetane ring, which is further linked to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the Bromopyrazine Intermediate: The starting material, pyrazine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyrazine.

    Oxetane Ring Formation: The bromopyrazine intermediate is then subjected to a cyclization reaction to form the oxetane ring. This can be achieved through intramolecular cyclization involving appropriate reagents and catalysts.

    Amine Introduction: The oxetane intermediate is further reacted with an amine source to introduce the amine group at the 3-position of the oxetane ring.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

    Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Ring-Opening Reactions: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are employed to facilitate ring-opening.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazine derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amine group, such as nitroso or hydroxylamine derivatives.

    Ring-Opening Reactions: Products include linear or branched compounds derived from the cleavage of the oxetane ring.

Scientific Research Applications

3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride depends on its specific application:

    Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition.

    Biological Studies: It can act as a ligand, binding to specific proteins or nucleic acids, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloropyrazin-2-yl)oxetan-3-amine hydrochloride
  • 3-(5-fluoropyrazin-2-yl)oxetan-3-amine hydrochloride
  • 3-(5-iodopyrazin-2-yl)oxetan-3-amine hydrochloride

Uniqueness

3-(5-bromopyrazin-2-yl)oxetan-3-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom’s size and electronegativity play a crucial role.

Properties

CAS No.

2624142-13-6

Molecular Formula

C7H9BrClN3O

Molecular Weight

266.5

Purity

91

Origin of Product

United States

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